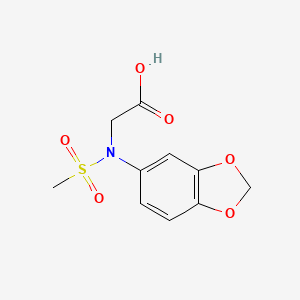

![molecular formula C12H11N3O2S B2888445 6-(苯磺酰基)-6,7-二氢-5H-吡咯并[3,4-d]嘧啶 CAS No. 1448030-37-2](/img/structure/B2888445.png)

6-(苯磺酰基)-6,7-二氢-5H-吡咯并[3,4-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of similar pyrimidine derivatives has been reported in the literature. One such method involves a one-pot, three-component condensation reaction between (phenylsulfonyl)acetonitrile, aromatic aldehydes, and 6-aminouracil . This reaction involves a domino Knoevenagel condensation/Michael addition, and cyclization cascade .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been studied using computational tools . These studies provide insights into the molecular and electronic behavior of these compounds .Chemical Reactions Analysis

Pyrimidine derivatives have been synthesized using various approaches, including multi-component reactions (MCRs) green synthesis routes . These reactions often involve the combination of three or more compounds to synthesize a product with the properties of all the material .Physical and Chemical Properties Analysis

While specific physical and chemical properties of “6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” were not found, pyrimidines in general are known for their diverse biological potential .科学研究应用

抑制潜力和抗肿瘤活性

- 二氢叶酸还原酶抑制和抗肿瘤剂:吡咯并[2,3-d]嘧啶的衍生物,包括与 6-(苯磺酰基)-6,7-二氢-5H-吡咯并[3,4-d]嘧啶结构相似的衍生物,已被合成作为二氢叶酸还原酶的潜在抑制剂。这些化合物表现出选择性抑制,并由于其对各种肿瘤细胞系在体外具有生长抑制作用而显示出作为抗肿瘤剂的希望。合成方法涉及苯磺酰基环上的各种给电子和吸电子取代基,以探索构效关系 Gangjee 等人,2005 年。

合成和抗菌评价

- 具有抗菌活性的新型吡唑并嘧啶:研究还集中在合成含有苯磺酰基的新型吡唑并[1,5-a]嘧啶衍生物,显示出显着的抗菌活性。这些研究突出了该化合物在开发新的抗菌剂中的作用 Alsaedi 等人,2019 年。

化学合成和表征

- 取代的三环化合物的合成:该化合物作为三环化合物的合成前体,例如四氢吡啶并[4',3':4,5]噻并[2,3-d]嘧啶,已显示出显着的抗菌和抗真菌活性。该研究强调了该化合物在合成具有潜在生物应用的新化学实体中的效用 Mittal 等人,2011 年。

材料科学应用

- 高亲和力叶酸受体特异性抑制剂:在材料科学中,吡咯并[2,3-d]嘧啶的衍生物因其对叶酸受体的选择性抑制而受到研究,展示了其在靶向治疗和合成具有特定受体亲和力的化合物的开发中的潜力。该研究指出了该化合物在创造具有精确生物相互作用的材料方面的多功能性 Wang 等人,2011 年。

作用机制

Target of Action

The primary targets of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound exerts its anticancer potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . By inhibiting these enzymes, the compound can control cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The compound affects the pathways related to cell growth, differentiation, migration, and metabolism. By inhibiting protein kinases, it disrupts the normal functioning of these pathways, leading to the suppression of cancer cell growth .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of protein kinases, which leads to the suppression of cell growth, differentiation, migration, and metabolism . This results in the inhibition of cancer cell growth .

未来方向

Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and consequently many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity . This suggests that there is potential for future research and development of new pyrimidines as anti-inflammatory and anticancer agents .

生化分析

Biochemical Properties

6-(Benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a pyrimidine derivative . Pyrimidine and its derivatives have been shown to possess diverse biological potential, including anticancer activity . These compounds exert their effects through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Cellular Effects

Pyrimidine derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 6-(Benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine at different dosages in animal models have not been extensively studied. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

6-(Benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is likely involved in pyrimidine metabolism, a pathway that is conserved in all living organisms and necessary to maintain cellular fundamental functions . This could also include any effects on metabolic flux or metabolite levels .

属性

IUPAC Name |

6-(benzenesulfonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c16-18(17,11-4-2-1-3-5-11)15-7-10-6-13-9-14-12(10)8-15/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTLYOMHZRBDAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2888362.png)

![(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2888367.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2888372.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2888373.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B2888379.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2888380.png)

![N-(3-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2888383.png)